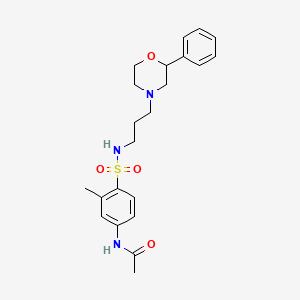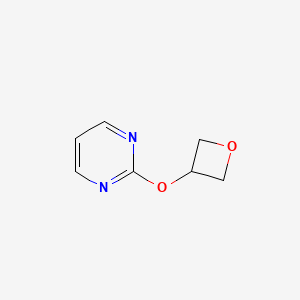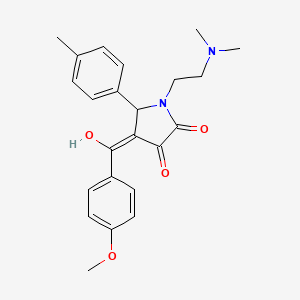![molecular formula C12H13ClN2O6 B2371294 3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid CAS No. 2287334-59-0](/img/structure/B2371294.png)
3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid is a chemical compound that is widely used in scientific research. This compound belongs to the class of benzoic acids and is commonly known as N-(tert-butoxycarbonyl)-3-chloro-4-nitroaniline. It has a molecular formula of C14H16ClN2O6 and a molecular weight of 346.74 g/mol.
作用机制
The mechanism of action of 3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid is not well understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various compounds and as a reagent for the protection of amino groups in organic synthesis. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.
未来方向
There are several future directions for the research and development of 3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid. One possible direction is the development of new drugs for the treatment of cancer and other diseases. This compound has shown promising results in preclinical studies and may have potential as a therapeutic agent. Another direction is the development of new synthetic methods for the production of this compound. This could lead to more efficient and cost-effective production methods. Finally, the investigation of the mechanism of action and the biochemical and physiological effects of this compound could lead to a better understanding of its potential therapeutic applications.
In conclusion, 3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid is a versatile compound that has several scientific research applications. Its synthesis method is efficient and reliable, and it has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases. However, it should be handled with care due to its toxicity. Further research is needed to explore its potential as a therapeutic agent and to develop new synthetic methods for its production.
合成方法
The synthesis of 3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid involves the reaction between 3-chloro-4-nitroaniline and tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine and an organic solvent such as dichloromethane. The reaction mixture is then purified by column chromatography to obtain the desired product. This synthesis method has been reported in several scientific publications and is considered to be efficient and reliable.
科学研究应用
3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid is widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the synthesis of peptide-based drugs and as a reagent for the protection of amino groups in organic synthesis. This compound has been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other diseases.
属性
IUPAC Name |
3-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O6/c1-12(2,3)21-11(18)14-9-7(13)4-6(10(16)17)5-8(9)15(19)20/h4-5H,1-3H3,(H,14,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMJPJWQDMJRDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate](/img/structure/B2371211.png)
![2-(2,4-Dichlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2371212.png)

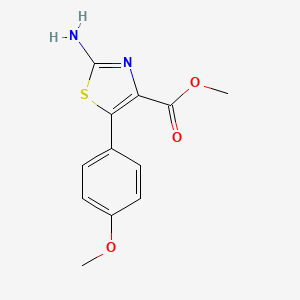
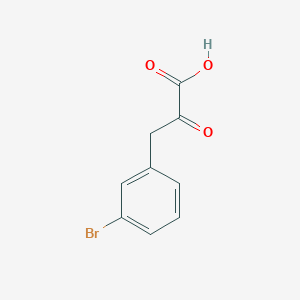
![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide](/img/structure/B2371218.png)

![5-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2371224.png)

![2,6-dichloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2371227.png)
